

Technical Guide: Discovery & Characterization of 3-[(4-Chlorophenyl)sulfonyl]propanenitrile

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Compound of Interest

Compound Name:	3-[(4-Chlorophenyl)sulfonyl]propanenitrile
CAS No.:	14223-22-4
Cat. No.:	B1296401

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Executive Summary: The Shift to Safer Electrophiles

The discovery of **3-[(4-Chlorophenyl)sulfonyl]propanenitrile** (CAS 14223-22-4) marks a significant advancement in the development of anti-inflammatory therapeutics. Historically, the inhibition of the NLRP3 inflammasome—a multiprotein complex responsible for processing pro-inflammatory cytokines IL-1

and IL-18—relied on reactive electrophiles like vinyl sulfones (e.g., Bay 11-7082). While potent, these compounds function as indiscriminate Michael acceptors, alkylating numerous cysteine residues across the proteome, leading to severe toxicity.

This guide explores the rational design of saturated sulfonyl propanenitriles, specifically the 4-chlorophenyl analog. Unlike their unsaturated predecessors, these molecules are chemically stable yet metabolically active, functioning as direct, selective inhibitors of NLRP3 ATPase activity without the off-target alkylation risks. This class includes the clinical candidate dapansutrine (OLT1177), of which the 4-chlorophenyl compound is a highly potent aryl analog used to probe the hydrophobic pocket of the NLRP3 NACHT domain.

Rational Design & Mechanism of Action

The "Masked" Warhead Hypothesis

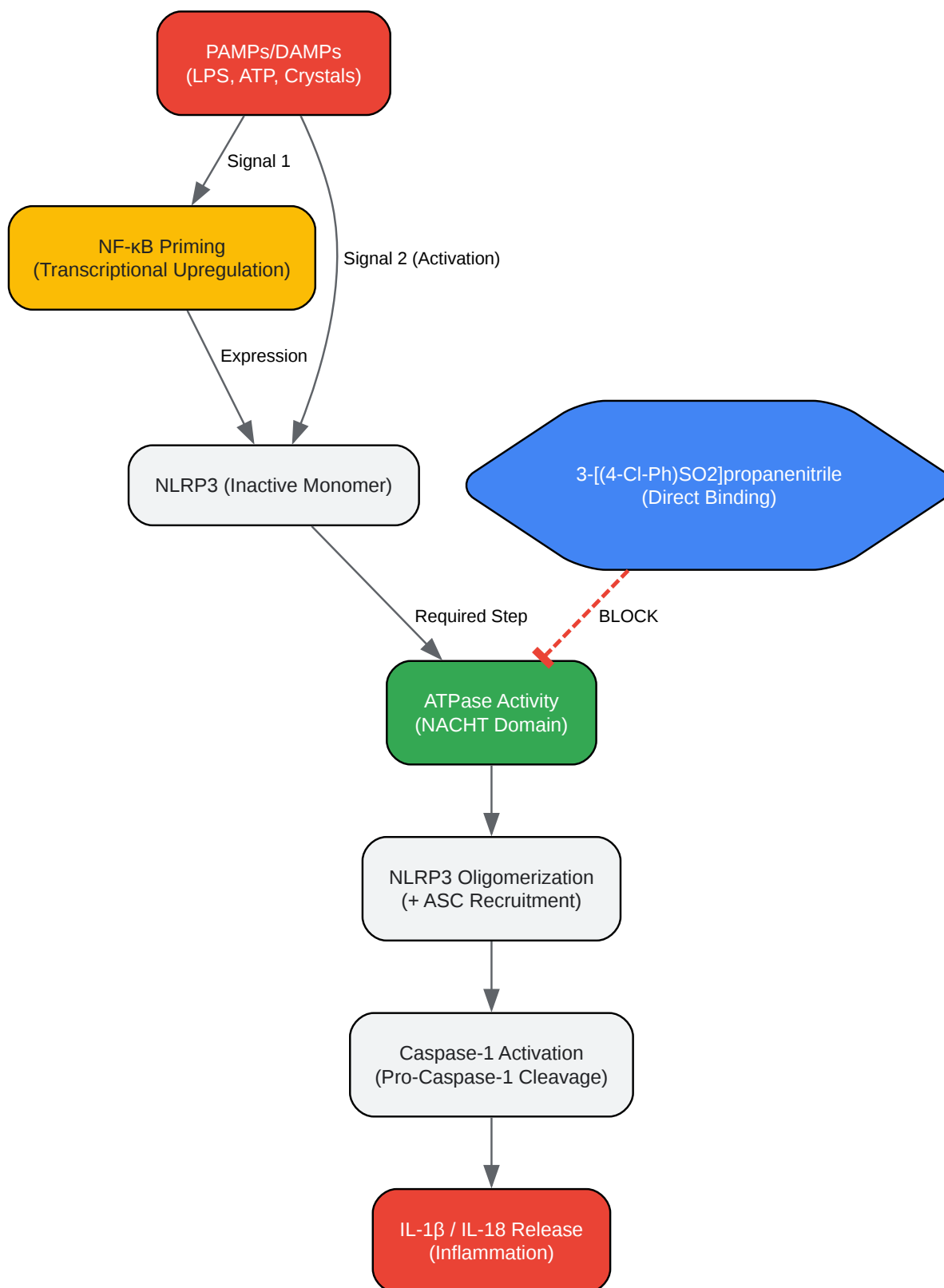
The core innovation in discovering **3-[(4-Chlorophenyl)sulfonyl]propanenitrile** was the identification that the

-sulfonyl nitrile motif could inhibit NLRP3 without an unsaturated double bond. Early hypotheses suggested these molecules might act as prodrugs, undergoing in situ elimination to form vinyl sulfones. However, mechanistic studies revealed a direct binding mode.

The compound targets the NACHT domain of NLRP3, specifically inhibiting its ATPase activity. This ATP-hydrolysis step is critical for the conformational change required for NLRP3 to oligomerize with the adaptor protein ASC. By locking NLRP3 in an inactive state, the inhibitor prevents the assembly of the inflammasome complex.

Signaling Pathway & Inhibition Node

The following diagram illustrates the precise intervention point of **3-[(4-Chlorophenyl)sulfonyl]propanenitrile** within the inflammatory cascade.



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Figure 1: Mechanism of Action. The sulfonyl nitrile directly binds the NACHT domain, blocking ATPase activity and preventing inflammasome assembly.

Chemical Synthesis Protocol

The synthesis of **3-[(4-Chlorophenyl)sulfonyl]propanenitrile** is a robust, two-step process utilizing a Thiol-Michael addition followed by oxidation. This route is preferred for its high yield and scalability.

Reaction Scheme

Step 1: Thiol-Michael Addition

Step 2: Oxidation

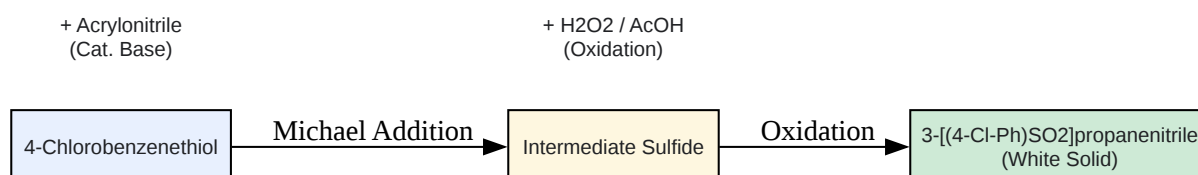
Detailed Experimental Procedure

Reagents: 4-Chlorobenzenethiol (98%), Acrylonitrile, Triton B (benzyltrimethylammonium hydroxide), Hydrogen Peroxide (30%), Glacial Acetic Acid.

Workflow:

- Sulfide Formation:
 - Dissolve 4-chlorobenzenethiol (10 mmol) in MeOH (20 mL).
 - Add catalytic Triton B (0.5 mmol).
 - Add acrylonitrile (11 mmol) dropwise at 0°C. Caution: Acrylonitrile is toxic.
 - Stir at room temperature for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).
 - Concentrate in vacuo to yield the intermediate sulfide (3-[(4-chlorophenyl)thio]propanenitrile).
- Oxidation to Sulfone:
 - Dissolve the crude sulfide in glacial acetic acid (15 mL).

- Add excess hydrogen peroxide (30% aq, 50 mmol) dropwise at 0°C. Exothermic reaction.
- Heat to 80°C for 2 hours to ensure complete oxidation of sulfoxide to sulfone.
- Pour reaction mixture into ice water (100 mL). The product will precipitate as a white solid.
- Filter, wash with water, and recrystallize from Ethanol.



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Figure 2: Synthetic route for the production of the target sulfonyl nitrile.

Biological Characterization & Data Analysis

To validate the compound as a selective NLRP3 inhibitor, the following assays are standard. The 4-chlorophenyl analog typically exhibits IC₅₀ values in the nanomolar to low micromolar range, comparable to or more potent than the methyl analog (dapansutrile) depending on the specific lipophilicity requirements of the assay.

Key Assay Protocols

1. IL-1

Release Assay (Functional Readout):

- Cell Line: Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells.
- Priming: Treat cells with LPS (1 g/mL) for 4 hours to induce pro-IL-1 expression (NF-

B dependent).

- Treatment: Incubate with **3-[(4-Chlorophenyl)sulfonyl]propanenitrile** (0.1 - 10 M) for 30 mins.
- Activation: Stimulate with ATP (5 mM) or Nigericin (10 M) for 1 hour to trigger NLRP3 assembly.
- Readout: Measure secreted IL-1 in supernatant via ELISA.

2. Specificity Check (TNF-

Control):

- Perform the same LPS stimulation.
- Measure TNF- levels. A selective NLRP3 inhibitor will NOT reduce TNF- (which is NF- B driven but NLRP3 independent).

Comparative Data Profile

The following table summarizes the expected profile of **3-[(4-Chlorophenyl)sulfonyl]propanenitrile** compared to the toxic vinyl sulfone standard.

Feature	3-[(4-Cl-Ph)SO ₂]propanenitrile	Bay 11-7082 (Vinyl Sulfone)
Target	NLRP3 NACHT Domain (ATPase)	Cysteine Alkylation (Non-specific)
Mechanism	Reversible / Direct Binding	Irreversible Covalent
Stability	High (Chemically Stable)	Low (Reactive Electrophile)
Selectivity	High (IL-1 specific)	Low (Inhibits NF- κ B, AP-1, etc.)
Toxicity	Low (Safe in vivo profile)	High (Cytotoxic)

Structure-Activity Relationship (SAR) Note

The 4-chlorophenyl group provides increased lipophilicity (

) compared to the methyl analog (

). This modification enhances cell permeability and binding affinity within the hydrophobic pocket of the NACHT domain, making it a valuable probe for intracellular assays where membrane penetration is rate-limiting.

References

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